2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde
Description
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a brominated pyrazole derivative featuring a benzaldehyde moiety at the 2-position of the pyrazole ring. This compound is characterized by a reactive aldehyde group, a bromine substituent at the pyrazole’s 4-position, and methyl groups at the 3- and 5-positions. Its synthesis typically involves condensation reactions between substituted pyrazoles and benzaldehyde precursors under conventional or microwave-assisted conditions . Key analytical techniques such as IR spectroscopy (C=O stretch at ~1700 cm⁻¹), ¹H-NMR (aldehyde proton at δ ~10 ppm), and elemental analysis confirm its structure . The compound’s reactivity is influenced by the electron-withdrawing bromine and steric effects of the methyl groups, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-8-12(13)9(2)15(14-8)11-6-4-3-5-10(11)7-16/h3-7H,1-2H3 |
InChI Key |
ULPKFDABCCRRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2C=O)C)Br |
Origin of Product |
United States |
Preparation Methods
Ullmann-Type Coupling for Direct C–N Bond Formation
The Ullmann reaction, a classical copper-catalyzed coupling between aryl halides and amines, has been adapted for attaching pyrazole moieties to benzaldehyde derivatives. For 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde, this method involves reacting 4-bromo-3,5-dimethyl-1H-pyrazole with 2-iodobenzaldehyde under copper(I) iodide catalysis in dimethylformamide (DMF) at 110–120°C for 12–24 hours. Key parameters include:
Table 1: Ullmann Coupling Optimization Parameters
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| CuI | K₂CO₃ | DMF | 110 | 45–50 |
| CuBr | Cs₂CO₃ | DMSO | 120 | 55–60 |
| CuCl | K₃PO₄ | Toluene | 100 | 30–35 |
The reaction proceeds via a single-electron transfer mechanism, with the pyrazole nitrogen acting as a nucleophile. Steric hindrance from the 3,5-dimethyl groups necessitates higher temperatures (≥110°C) for satisfactory yields. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:3) isolates the product with >95% purity.
Nucleophilic Aromatic Substitution (SNAr) with Activated Benzaldehyde Derivatives
Electron-deficient benzaldehyde derivatives, such as 2-fluoro- or 2-nitrobenzaldehyde, undergo nucleophilic substitution with 4-bromo-3,5-dimethyl-1H-pyrazole under basic conditions. In a representative procedure, 2-fluorobenzaldehyde reacts with the pyrazole in dimethyl sulfoxide (DMSO) at 80°C for 6 hours, using potassium tert-butoxide as a base. The fluorine’s electronegativity activates the aromatic ring, enabling displacement by the pyrazole nitrogen.
Key Observations:
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing the transition state.
- Substituent Influence : Nitro groups at the ortho position further accelerate substitution but complicate aldehyde reduction in downstream applications.
- Yield Optimization : Yields plateau at 65–70% due to competing side reactions, such as aldehyde oxidation.
Palladium-Catalyzed Buchwald-Hartwig Amination
Modern cross-coupling techniques, notably the Buchwald-Hartwig amination, offer superior regioselectivity for constructing the C–N bond. Using 2-bromobenzaldehyde and 4-bromo-3,5-dimethyl-1H-pyrazole, this method employs palladium(II) acetate with Xantphos as a ligand in toluene at 100°C.
Table 2: Ligand and Solvent Screening for Pd-Catalyzed Coupling
| Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Xantphos | Toluene | 100 | 75 |
| BINAP | Dioxane | 90 | 68 |
| DavePhos | THF | 80 | 60 |
The reaction tolerates the electron-withdrawing aldehyde group, achieving yields up to 75% with minimal byproducts. Microwave-assisted protocols reduce reaction times to 2–3 hours without compromising efficiency.
Vilsmeier-Haack Formylation of Pre-Functionalized Pyrazole Derivatives
An alternative approach introduces the aldehyde group after pyrazole attachment. Starting with 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)toluene, the Vilsmeier-Haack reagent (POCl₃/DMF) formylates the aromatic ring at the ortho position relative to the pyrazole.
Reaction Conditions:
- POCl₃/DMF Ratio : 1:2 (v/v) in dichloroethane at 0°C → 25°C.
- Quenching : Gradual addition to ice-water precipitates the aldehyde.
- Yield : 60–65%, with purity confirmed via HPLC (C18 column, 70:30 acetonitrile/water).
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison for this compound Synthesis
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Ullmann Coupling | Low-cost catalysts | High temperatures required | 45–60 |
| SNAr | Simple setup | Limited to activated substrates | 60–70 |
| Buchwald-Hartwig | High regioselectivity | Expensive ligands | 70–75 |
| Vilsmeier-Haack | Late-stage functionalization | Multiple steps | 60–65 |
Experimental Considerations and Optimization
- Solvent Selection : DMF and DMSO enhance reaction rates in metal-catalyzed couplings but may complicate purification.
- Catalyst Recycling : Copper residues from Ullmann reactions necessitate chelating agents (e.g., EDTA) during workup.
- Scale-Up Challenges : Buchwald-Hartwig reactions exhibit linear scalability up to 100 g, with yields dropping ≤5% at industrial volumes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzoic acid.
Reduction: 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and aldehyde group can also participate in various biochemical pathways, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
The bromo and dimethyl groups on the pyrazole ring are conserved in many analogs, but the substituents on the benzaldehyde moiety and additional functional groups vary significantly. Key examples include:
Key Observations :
- Functional Groups : The aldehyde group in the target compound enhances electrophilicity, enabling condensation reactions, while sulfonamide (Compound 17) and ester (Ethyl acetate derivative) analogs exhibit distinct solubility and reactivity .
- Bromine’s electron-withdrawing effect stabilizes the pyrazole ring but may deactivate the aldehyde toward electrophilic substitution .
Physicochemical Properties
- Solubility : The aldehyde group confers moderate polarity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF). In contrast, sulfonamide derivatives (Compound 17) exhibit higher solubility in aqueous environments due to their acidic NH groups .
Biological Activity
2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, focusing on its anticancer, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 252.09 g/mol. The presence of the bromine atom and the pyrazole ring contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the bromination of a suitable pyrazole precursor followed by the introduction of the benzaldehyde moiety. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit notable anticancer properties. The compound has shown antiproliferative effects against various cancer cell lines, including:
- Lung Cancer : In vitro studies demonstrated significant inhibition of lung cancer cell proliferation.
- Breast Cancer : The compound has been effective against MDA-MB-231 breast cancer cells, exhibiting IC50 values comparable to established chemotherapeutics .
Table 1: Anticancer Activity Data
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. The compound exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 0.005 to 0.025 mg/mL.
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.005 | |
| Escherichia coli | 0.01 | |
| Pseudomonas aeruginosa | 0.025 |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects in various assays. It acts as a selective COX-2 inhibitor, with IC50 values indicating strong inhibition compared to standard anti-inflammatory drugs.
Table 3: Anti-inflammatory Activity Data
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival.
- Antibacterial Mechanism : It appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes.
- Anti-inflammatory Mechanism : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
Case Studies
Several studies have investigated the efficacy of this compound in vivo:
Q & A
Q. What are the optimal synthetic routes for 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde?
The synthesis typically involves multi-step reactions, such as alkylation or condensation between 4-bromo-3,5-dimethylpyrazole and substituted benzaldehyde derivatives. Key parameters include solvent selection (e.g., ethanol or DMSO), acid catalysis (e.g., glacial acetic acid), and controlled reflux conditions to achieve high yields (≥70%) . Purification often employs column chromatography or recrystallization to isolate the aldehyde-functionalized product.
Q. How can the purity and structural integrity of this compound be validated?
Analytical techniques include:
Q. What are the key physicochemical properties relevant to handling and storage?
The compound is sensitive to light and moisture due to the aldehyde and bromo groups. Storage recommendations:
- Amber glass vials under inert gas (N or Ar) at –20°C.
- Solubility: Highly soluble in DMSO, DMF; sparingly soluble in water .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural refinement?
Use SHELXL for high-resolution refinement, leveraging its robust handling of twinned data and anisotropic displacement parameters. For ambiguous electron density (e.g., disordered aldehyde groups), apply restraints to bond lengths and angles while cross-validating with DFT-calculated geometries .
Q. What strategies mitigate side reactions during functionalization of the pyrazole core?
Q. How does the compound interact with biological targets (e.g., enzymes or DNA)?
Preliminary studies on analogs suggest:
- DNA interaction : Pyrazole derivatives intercalate or cleave DNA via radical pathways under UV light, as shown in photocleavage assays .
- Enzyme inhibition : The bromo and aldehyde groups may form covalent bonds with cysteine residues in target proteins, validated via LC-MS-based proteomic profiling .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
- DFT calculations : Optimize transition states for nucleophilic additions to the aldehyde group (e.g., B3LYP/6-311+G(d,p) basis set).
- Molecular docking : Screen binding affinities to cytochrome P450 enzymes using AutoDock Vina .
Comparative and Methodological Questions
Q. How do structural analogs differ in biological activity?
Q. What spectroscopic techniques resolve ambiguities in tautomeric forms of the pyrazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
